molecular formula C10H11NO3S B2640252 3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione CAS No. 338753-22-3

3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

Cat. No.: B2640252
CAS No.: 338753-22-3
M. Wt: 225.26
InChI Key: DOVGISHMAAMYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is a chemical compound that belongs to the class of thiazolane derivatives This compound is characterized by the presence of a thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

If the compound is biologically active, this would involve detailing how the compound interacts with biological systems or processes .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes appropriate handling, storage, and disposal procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazolane ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: The thiazolane ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features.

    4-Methylphenyl isocyanate: Contains a 4-methylphenyl group but differs in its functional group.

    1-(4-Methylphenyl)ethanol: An alcohol derivative with a 4-methylphenyl group.

Uniqueness

3-(4-Methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is unique due to its thiazolane ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylphenyl)-1,1-dioxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-8-2-4-9(5-3-8)11-7-15(13,14)6-10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVGISHMAAMYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CS(=O)(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.